2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide
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Overview
Description
2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is a heterocyclic compound featuring a pyrazole ring. Compounds containing pyrazole rings are known for their diverse biological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with N-ethylpropanamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, ensuring high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to optimize reaction conditions and scale-up production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
Comparison: Compared to similar compounds, 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is unique due to its specific structural features and the presence of the N-ethylpropanamide group.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-7(9)4-11-12/h4-6H,3,9H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNGEGXEQYGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)N1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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